Enhanced Lipophilicity (LogP) Compared to Non-Fluorinated and Trifluoroethoxy Analogs
The -OC₂F₅ group confers significantly higher lipophilicity compared to non-fluorinated alkoxy groups, as indicated by a reported XLogP3-AA value of 1.3 for 4-(2,2,2-trifluoroethoxy)piperidine (CAS 1004527-59-6) [1]. While direct LogP data for 4-pentafluoroethyloxy-piperidine is not publicly available in primary literature, the -OC₂F₅ group is known to be more lipophilic than the -OCF₃ group . This increased lipophilicity can enhance membrane permeability but may also affect solubility and off-target binding.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | Data not available for this specific compound; class-level inference suggests higher lipophilicity |
| Comparator Or Baseline | 4-(2,2,2-trifluoroethoxy)piperidine: 1.3 [1] |
| Quantified Difference | Not quantified for this specific compound; expected increase based on class properties |
| Conditions | In silico prediction (XLogP3) |
Why This Matters
For medicinal chemists, understanding the lipophilicity profile is crucial for optimizing ADME properties and selecting appropriate building blocks for lead optimization.
- [1] PubChem. 4-(2,2,2-Trifluoroethoxy)piperidine, CID 24689679. View Source
